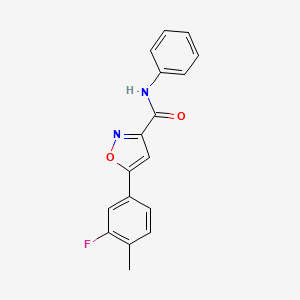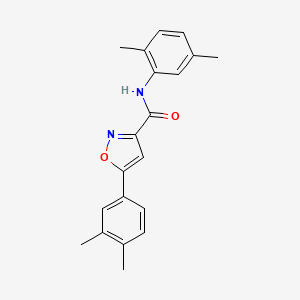![molecular formula C22H20ClN3O B11342388 7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342388.png)
7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the quinazolinone family and features a quinazoline ring fused with a benzene ring.
- Its systematic name is 7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one .
- The chloro and methyl groups contribute to its structural diversity and potential biological activity.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 2-aminobenzaldehyde with 4-chloroaniline, followed by cyclization to form the quinazolinone ring.
Reaction Conditions: These reactions typically occur in organic solvents (e.g., ethanol, DMF) with acid or base catalysts.
Industrial Production: While not widely produced industrially, research labs synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The oxidized form yields a ketone, the reduced form an alcohol, and substitution leads to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anticancer, antimicrobial).
Medicine: Under study for drug development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other quinazolinones, such as 4-methylquinazoline and 2-phenylquinazolin-4(3H)-one.
Uniqueness: Its chloro and methyl substituents distinguish it from related compounds.
Remember that this compound’s biological effects and applications warrant further investigation
supporting material provided by the Royal Society of Chemistry . Additionally, you can explore related compounds on the Ambeed website .
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20ClN3O/c1-13-3-9-18(10-4-13)25-22-24-14(2)21-19(26-22)11-16(12-20(21)27)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
MVMASEBPTQCQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11342307.png)
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11342310.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11342329.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-piperidinyl)ethanone](/img/structure/B11342330.png)
![N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11342333.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11342341.png)

![4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342360.png)
![N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11342375.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11342395.png)
![N-(Adamantan-1-YL)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11342403.png)
![2-Methyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11342408.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11342409.png)
